molecular formula C10H16Cl3FN2 B2493200 [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride CAS No. 1052542-14-9

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride

Cat. No.: B2493200
CAS No.: 1052542-14-9
M. Wt: 289.6
InChI Key: NNJOBSQPPYWCBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the methylation of the amine using dimethyl sulfate, followed by the formation of the dihydrochloride salt .

Chemical Reactions Analysis

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of biological processes and interactions at the molecular level.

    Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar compounds to [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride include:

These comparisons highlight the unique properties of this compound, particularly its specific halogen substitutions and their impact on its chemical behavior and biological activity.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN2.2ClH/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12;;/h3-5,9H,6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJOBSQPPYWCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=C(C=CC=C1Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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